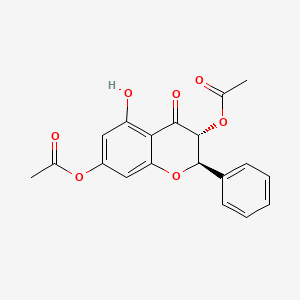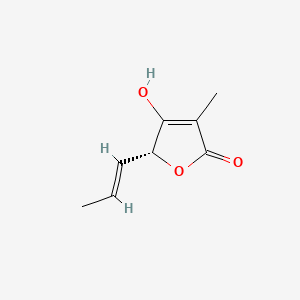
Shizukaol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shizukaol C is a natural product found in Chloranthus henryi, Chloranthus spicatus, and Chloranthus serratus with data available.
Applications De Recherche Scientifique
Activité anti-inflammatoire
Shizukaol C a été trouvé avoir des propriétés anti-inflammatoires significatives {svg_1}. Dans une étude menée sur des sesquiterpènes naturels, huit dimères de type shizukaol, un dimère de type chlorahololide et un dimère de type sarcanolide ont été isolés des racines de Chloranthus fortunei {svg_2}.
Au cours du projet, il a été découvert que les dimères de type shizukaol peuvent être convertis en dimères de type chlorahololide peroxydés {svg_3}. Ce changement potentiel a été découvert après des simulations des changements dans les shizukaols correspondants ont montré que trois produits peroxydes ont été générés {svg_4}.
L'activité anti-inflammatoire des précurseurs et des produits a été évaluée, et les produits de peroxydation ont montré une meilleure activité anti-inflammatoire {svg_5}. Cela suggère que this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Mécanisme D'action
Target of Action
Shizukaol C, a natural sesquiterpene isolated from Chloranthus multistachys, primarily targets Keap1 and Nrf2 . It also shows anti-HIV-1 replication activities in both wild-type HIV-1 and two NNRTIs-resistant strains .
Mode of Action
This compound interacts with its primary target, Keap1, by directly binding to it . This binding induces the nuclear translocation of Nrf2 . The activation of Nrf2 then upregulates the expression of glutathione-S-transferase pi (GSTpi) . This process inhibits the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)/p65, which is dependent on the this compound-mediated GSTpi expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Keap1-Nrf2-GSTpi pathway . Activation of this pathway leads to the inhibition of the downstream JNK-NF-κB/p65 activation . This results in the suppression of adhesion molecule expression and the adhesion of bone marrow-derived macrophages (BMDM) in vascular smooth muscle cells (VSMC) .
Result of Action
This compound exerts anti-inflammatory effects in TMAO-treated VSMC . It significantly suppresses TMAO-induced adhesion molecule expression and the adhesion of BMDM in VSMC . In vivo experiments have shown that this compound elevates the expression level of GSTpi in carotid arteries and alleviates TMAO-induced vascular inflammation .
Safety and Hazards
When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .
Analyse Biochimique
Biochemical Properties
Shizukaol C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glutathione S-transferase pi (GSTpi), where this compound activates the Keap1-Nrf2-GSTpi pathway, leading to enhanced detoxification and antioxidant responses . Additionally, this compound has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cell proliferation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, this compound alleviates inflammation induced by trimethylamine oxide through the activation of the Keap1-Nrf2-GSTpi pathway . This activation leads to increased expression of antioxidant enzymes and reduced oxidative stress. Furthermore, this compound influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for regulating gene expression and cellular metabolism. These effects contribute to its anti-inflammatory and cytoprotective properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the Keap1 protein, leading to the release and activation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes . This binding interaction results in the upregulation of genes involved in cellular defense mechanisms. Additionally, this compound inhibits the activity of specific kinases, such as JNK and p38 MAPK, which play roles in inflammatory responses and cell proliferation. These molecular interactions underpin the compound’s ability to modulate cellular functions and protect against oxidative damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the Keap1-Nrf2-GSTpi pathway, where this compound activates Nrf2, leading to the upregulation of detoxification and antioxidant enzymes . Additionally, this compound influences metabolic flux by modulating the activity of kinases involved in cellular signaling. These interactions affect metabolite levels and contribute to the compound’s overall biochemical effects.
Propriétés
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIOCIPCJDWMT-ADSFGAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol](/img/structure/B1180506.png)



